molecular formula C15H15OPS B118573 Ethanethioic acid, S-[(diphenylphosphino)methyl] ester CAS No. 324753-11-9

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester

Cat. No. B118573
M. Wt: 274.3 g/mol
InChI Key: LVXOEEJOVFRDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is an organophosphorus compound with a wide range of applications in organic chemistry1. It is a derivative of ethanethiol and displays a strong sulfur-phosphorus bond1. It is known for its high reactivity towards both nucleophiles and electrophiles1.



Synthesis Analysis

Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is synthesized through a simple reaction between diphenylphosphine and elemental sulfur1. The reaction occurs at room temperature in the presence of a Lewis acid catalyst such as boron trifluoride etherate1. The resulting product can be purified through recrystallization1.



Molecular Structure Analysis

The molecular formula of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is C15H15OPS1. Its molecular weight is 274.3 g/mol1. The InChI and SMILES strings provide a textual representation of the compound’s structure1.



Chemical Reactions Analysis

Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is characterized by its high reactivity towards other molecules, specifically nucleophiles and electrophiles1. It can readily undergo reactions such as nucleophilic addition-elimination, Wittig-reaction, and Michael addition1.



Physical And Chemical Properties Analysis

The physical properties of Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, include its molecular formula of C14H15PS, a molecular weight of 254.32 g/mol, and a melting point of −6 °C1. Phosphine Sulfide is soluble in common organic solvents, such as toluene, and it is sensitive to light, heat, and air1.


properties

IUPAC Name

S-(diphenylphosphanylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXOEEJOVFRDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460632
Record name Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester

CAS RN

324753-11-9
Record name Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 10b (4.00 g, 13.9 mmol) was dissolved in toluene (0.14 L) under Ar(g). DABCO (1.56 g, 13.9 mmol) was added, and the mixture was heated at 40° C. for 4 h. Solvent was removed under reduced pressure, and the residue was dissolved in CH2Cl2 and washed with both 1 N HCl and saturated brine. The organic layer was dried over MgSO4(s), and the solvent was removed under reduced pressure. Compound 11b was isolated in 95% yield, and was used without further purification. Spectral Data. As reported previously.4b
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.14 L
Type
solvent
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.